4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves reactions with various alkylating agents, leading to the formation of different substituted pyrimidines . This suggests that the synthesis of "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" could potentially involve similar alkylating steps or functional group transformations, taking advantage of the reactivity of the methylsulfanyl and carbonitrile groups.
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using density functional theory (DFT), and their geometrical parameters have been determined to be in agreement with X-ray diffraction (XRD) results . This indicates that DFT could be a reliable method for predicting the molecular structure of "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" and understanding its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, while the use of methyl iodide results in tris(methylsulfanyl)pyrimidine derivatives . These findings suggest that "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" could also undergo similar transformations, potentially yielding a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR and FT-Raman . The vibrational spectral analysis provides information on the stability of the molecule and its charge delocalization, as analyzed by natural bond orbital (NBO) analysis. The molecular electrostatic potential (MEP) analysis reveals the regions of electrophilic and nucleophilic reactivity, which could be extrapolated to predict the reactive sites of "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" . Additionally, molecular docking studies suggest potential inhibitory activity against biological targets, indicating that the compound of interest may also exhibit similar bioactivity .
Scientific Research Applications
Synthesis of Derivatives
- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is used in the synthesis of various heterocyclic compounds. For instance, it participates in the alkylation process to yield tetrazol-5-yl derivatives, which are further used to form thieno[2,3-b]pyridine derivatives (Koltsov, 2019).
Spectroscopic Analysis
- This compound is also significant in spectroscopic studies. Pyridine derivatives synthesized from it have been analyzed using various spectroscopic techniques to understand their structural and optical properties (Cetina et al., 2010).
Novel Multicomponent Synthesis
- In a multicomponent synthesis approach, 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is used for efficient synthesis of pyridine-pyrimidines and their derivatives. This process showcases the versatility of the compound in forming complex structures (Rahmani et al., 2018).
Photosensitivity Studies
- Research has been conducted on compounds derived from this chemical to explore their photosensitivity, which is crucial for applications in optoelectronic devices. The studies focus on the electronic absorption and electrical characteristics of these derivatives (Roushdy et al., 2019).
Antimicrobial Activity
- Derivatives of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications (El-Essawy et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBIUWWLAZLZKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350325 |
Source
|
Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
CAS RN |
72456-86-1 |
Source
|
Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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